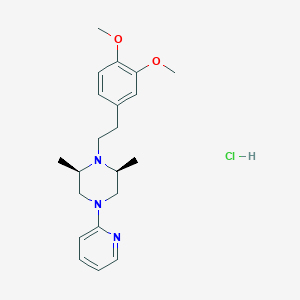
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- is a compound that has been extensively studied in the field of scientific research. It is a derivative of phenethylamine and is commonly used in the synthesis of various compounds.
Wirkmechanismus
The exact mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase.
Biochemische Und Physiologische Effekte
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- has been shown to exert various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied and its properties are well-understood. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)-. One potential direction is to investigate its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- is a compound that has been extensively studied for its scientific research applications. Its synthesis method is well-established and its properties are well-understood. While it has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for the research on Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)-, including investigating its potential use in the treatment of various neurological disorders and as an analgesic and anti-inflammatory agent.
Synthesemethoden
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- involves the condensation of 3,4-dimethoxyphenethylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride. The resulting product is then converted into its hydrochloride salt form. The synthesis method is well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
102233-05-6 |
|---|---|
Produktname |
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- |
Molekularformel |
C21H30ClN3O2 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
(2R,6S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H29N3O2.ClH/c1-16-14-23(21-7-5-6-11-22-21)15-17(2)24(16)12-10-18-8-9-19(25-3)20(13-18)26-4;/h5-9,11,13,16-17H,10,12,14-15H2,1-4H3;1H/t16-,17+; |
InChI-Schlüssel |
HBQCNTUMHRWMLS-OKZTUQRJSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1CCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
SMILES |
CC1CN(CC(N1CCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
Kanonische SMILES |
CC1CN(CC(N1CCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
Andere CAS-Nummern |
102233-05-6 |
Synonyme |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-pyridin-2-yl-piperazin e hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















